molecular formula C14H12ClN3 B2774644 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 866051-51-6

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Cat. No.: B2774644
CAS No.: 866051-51-6
M. Wt: 257.72
InChI Key: LWJFLYGCANZKSC-UHFFFAOYSA-N
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Description

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a pyridinyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyridinyl group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-3-pyridine as the starting material.

    Methylation: The final step involves the methylation of the benzimidazole core at the 5 and 6 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridinyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-pyridinyl 3-piperidinyl ether
  • 2-chloro-N-(2-chloro-3-pyridinyl)nicotinamide
  • 2-chloro-3-pyridinamine

Uniqueness

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridinyl and benzimidazole moieties, along with the methyl groups, contributes to its versatility and potential for diverse applications.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-8-6-11-12(7-9(8)2)18-14(17-11)10-4-3-5-16-13(10)15/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJFLYGCANZKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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